Home > Products > Screening Compounds P58277 > 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-ethoxyphenyl)benzamide
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-ethoxyphenyl)benzamide -

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-ethoxyphenyl)benzamide

Catalog Number: EVT-3739608
CAS Number:
Molecular Formula: C22H21ClN2O4S
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for the treatment of several blood cancers. [, , , ] It undergoes extensive metabolism in humans, primarily involving enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] One of its major metabolites, M27, is formed by cytochrome P450 isoform 3A4 (CYP3A4) and is considered a disproportionate human metabolite. []

Relevance: Venetoclax, although structurally different from 4-[amino]-N-(2-ethoxyphenyl)benzamide, shares a common pharmacophore: a benzamide moiety substituted at the para position with a piperazine ring. [] This structural similarity, alongside its role as a potent anticancer agent, makes Venetoclax a relevant compound for comparison and potential structure-activity relationship studies.

N-(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-125I-5-ethylsulfonylbenzamide

Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. [] It is a potent biological analog of sulpiride. [] The incorporation of iodine into the molecule was achieved by substituting aromatic amino groups via the diazo compound. []

Relevance: This compound, like 4-[amino]-N-(2-ethoxyphenyl)benzamide, belongs to the class of benzamides with a sulfonyl substituent at the para position. [] The presence of the ethylsulfonyl group, despite being at a different position on the benzene ring, suggests potential similarities in their binding profiles and pharmacological activities, making it a relevant compound for further investigation.

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: LY450139, also known as semagacestat, is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides but increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP). [] While acute dosing ameliorates memory deficits in 5.5-month-old Tg2576 mice, these effects disappear after 8 days of subchronic dosing. [] Subchronic dosing with LY450139 impairs normal cognition in 3-month-old Tg2576 mice, potentially due to β-CTF accumulation. []

Relevance: Although structurally distinct from 4-[amino]-N-(2-ethoxyphenyl)benzamide, LY450139 serves as a representative of GSIs, a class of compounds with potential therapeutic implications for Alzheimer's disease. [] By comparing the structural features and biological activities of LY450139 with the target compound, researchers can gain valuable insights into potential therapeutic targets and off-target effects.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that exhibits similar effects to LY450139 in terms of Aβ reduction and β-CTF accumulation. [] Subchronic dosing with BMS-708163 also impairs normal cognition in 3-month-old Tg2576 mice. []

Relevance: BMS-708163, like 4-[amino]-N-(2-ethoxyphenyl)benzamide, features a 4-chlorophenyl sulfonyl group. [, , , ] This structural similarity, despite being part of a larger, more complex molecule, warrants further investigation into the potential influence of this specific group on the biological activities of both compounds.

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces Aβ42 without increasing β-CTF. [] Both acute and subchronic dosing with GSM-2 significantly ameliorates memory deficits in Tg2576 mice without affecting normal cognition in wild-type mice. []

Relevance: GSM-2 represents a different approach to targeting γ-secretase compared to GSIs. [] Despite its structural dissimilarity to 4-[amino]-N-(2-ethoxyphenyl)benzamide, its distinct mechanism of action and beneficial effects on cognitive function in preclinical models make it a valuable reference point for evaluating the therapeutic potential and potential advantages of the target compound.

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a herbicide and its hydrates have been investigated for their potential in plant protection formulations. [, , , ] The hydrates exhibit herbicidal activity and are often used in combination with other herbicides such as glyphosate or glufosinate. []

Relevance: Like 4-[amino]-N-(2-ethoxyphenyl)benzamide, this compound belongs to the class of substituted benzamides with a sulfonyl group at the meta position. [, , , ] Although their applications differ, the presence of this common structural motif can provide insights into the influence of the sulfonyl group on the physicochemical properties and biological activities of both compounds.

N-(2,4-dimethyl-5[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide (mefluidide)

Compound Description: Mefluidide is a plant growth regulator (PGR) that suppresses both vegetative and reproductive growth in plants, including turfgrass. [, ] It can cause significant shoot mortality in tall fescue but also induces a postinhibition growth response due to the release of axillary buds. [] Mefluidide affects the partitioning of total nonstructural carbohydrates (TNC) in plants. []

Relevance: Mefluidide, although structurally distinct from 4-[amino]-N-(2-ethoxyphenyl)benzamide, highlights the diverse applications of sulfonamide derivatives in modulating biological processes. [] The presence of a trifluoromethylsulfonyl group in mefluidide, compared to the 4-chlorophenyl sulfonyl group in the target compound, offers a point of comparison for studying the structure-activity relationships of sulfonamides in different biological contexts.

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer. [] It inhibits cell viability and increases the proportion of cells arrested at the G2/M phase of the cell cycle. []

Relevance: PPA5, while structurally distinct from 4-[amino]-N-(2-ethoxyphenyl)benzamide, demonstrates the potential of phenyl-substituted heterocyclic compounds in cancer therapy. [] Its role as a radiosensitizer highlights a different therapeutic approach compared to the anti-apoptotic properties associated with some benzamide derivatives.

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14 is another phenylpyrimidine derivative investigated for its radiosensitizing properties. [] Combined treatment with radiation and PPA14 significantly decreases clonogenic survival in cancer cells. []

Relevance: PPA14, like 4-[amino]-N-(2-ethoxyphenyl)benzamide, contains a benzenesulfonamide moiety. [] This shared structural feature, despite being part of different core structures, suggests a potential role of the sulfonamide group in influencing their biological activities and warrants further exploration of their structure-activity relationships.

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA15 is a potent pan-CDK inhibitor and radiosensitizer that exhibits significant antitumor activity. [] It increases the sub-G1 cell population and elevates the levels of cyclin B1 and phosphorylated cyclin-dependent kinase (CDK) 1. [] Combined treatment with PPA15 and radiation significantly suppresses A549 tumor growth in mice. []

Relevance: PPA15 shares a benzenesulfonamide moiety with 4-[amino]-N-(2-ethoxyphenyl)benzamide. [] Its potent activity as a pan-CDK inhibitor and radiosensitizer makes it a valuable reference point for understanding the potential therapeutic applications of benzenesulfonamide-containing compounds in cancer therapy, particularly in combination with radiotherapy.

4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266)

Compound Description: SGK 266 is an indapamide derivative synthesized as a potential anticancer agent. [] It exhibits pro-apoptotic activity against melanoma cell lines MDA-MB-435 and inhibits human carbonic anhydrase isoforms hCA I, II, IX, and XII. []

Relevance: SGK 266, like 4-[amino]-N-(2-ethoxyphenyl)benzamide, contains a benzamide core structure and a sulfonamide substituent. [] Despite the different position of the sulfonamide group and the presence of additional substituents, SGK 266's pro-apoptotic activity and carbonic anhydrase inhibitory properties make it a relevant compound for comparing structure-activity relationships within the benzamide class.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of venetoclax that forms during oxidative stress degradation. [] It can be synthesized by oxidizing venetoclax with m-CPBA and undergoes [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). []

Relevance: VNO highlights the importance of understanding the potential degradation pathways and impurities associated with drug development. [] While structurally more complex than 4-[amino]-N-(2-ethoxyphenyl)benzamide, VNO's relationship to venetoclax and its propensity for rearrangement provide valuable insights into the chemical stability and potential metabolic fate of related benzamide derivatives.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of venetoclax that forms through the Meisenheimer rearrangement of VNO. [] Its presence emphasizes the potential for chemical transformations during drug storage and metabolism. []

Relevance: Like VNO, VHA highlights the importance of considering chemical stability and degradation pathways during drug development. [] Although structurally distinct from 4-[amino]-N-(2-ethoxyphenyl)benzamide, understanding the formation and properties of these impurities can inform researchers about potential challenges associated with developing and storing related benzamide derivatives.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of venetoclax, likely formed by gut bacteria. [] It represents a significant portion of the administered dose recovered in feces. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of venetoclax, formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] It is primarily formed by CYP3A4 and is considered a disproportionate human metabolite. []

Relevance: M27, like 4-[amino]-N-(2-ethoxyphenyl)benzamide, contains a benzamide core and a sulfonyl substituent, although with a significantly different overall structure. [] Its identification as a major human metabolite of venetoclax and its formation via CYP3A4 metabolism provide valuable information for researchers investigating the potential metabolic pathways and drug interactions of related benzamide derivatives.

Properties

Product Name

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-ethoxyphenyl)benzamide

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-ethoxyphenyl)benzamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H21ClN2O4S/c1-3-29-21-7-5-4-6-20(21)24-22(26)16-8-12-18(13-9-16)25(2)30(27,28)19-14-10-17(23)11-15-19/h4-15H,3H2,1-2H3,(H,24,26)

InChI Key

OHIJVYSZFWSSTG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.